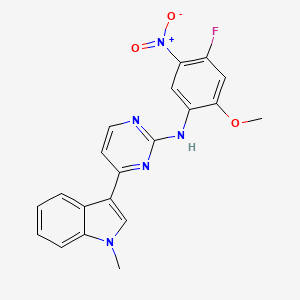

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

Descripción general

Descripción

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, also known as AZD9291 or Osimertinib N-3, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 393.37 g/mol

- CAS Number : 1421372-94-2

- Melting Point : >250°C (dec.)

- Boiling Point : Predicted at 639.3±65.0 °C

This compound primarily functions as a selective inhibitor of the epidermal growth factor receptor (EGFR), particularly in its mutated forms associated with non-small cell lung cancer (NSCLC). The compound's structure allows it to effectively bind to the ATP-binding site of the EGFR kinase domain, inhibiting downstream signaling pathways that promote tumor growth and survival.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| LOX IMVI | 0.116 | Inhibition of microtubule polymerization |

| MDA-MB-435 | 0.709 | Induction of cell cycle arrest in G2/M phase |

| SK-MEL-5 | 0.247 | Inhibition of tubulin polymerization |

| A375 | 0.5 | Induction of apoptosis via reactive oxygen species (ROS) |

The compound has shown promising results in preclinical models, indicating its potential as a therapeutic agent against melanoma and other malignancies.

Case Studies

-

Study on Melanoma Treatment :

A study published in MDPI demonstrated that derivatives bearing a trifluoromethyl group exhibited enhanced activity against melanoma cell lines, with specific focus on the structural modifications that increased potency. The presence of electron-donating groups significantly improved the biological activity of these compounds . -

In Vivo Efficacy :

In vivo studies using B16-F10 murine melanoma models indicated that treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity, suggesting a favorable therapeutic index .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies, showing no significant toxicity at effective doses. However, it is crucial to monitor for potential side effects associated with prolonged use, particularly given its mechanism targeting EGFR pathways.

Aplicaciones Científicas De Investigación

The compound's structure includes a pyrimidine core substituted with a fluorinated nitrophenyl group and an indole moiety, which contributes to its biological activity.

Oncology Research

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is primarily known for its role as an intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with T790M mutations. Osimertinib has shown significant efficacy in patients resistant to first-line EGFR inhibitors.

Case Study: Clinical Trials of Osimertinib

In clinical trials, Osimertinib demonstrated a 70% response rate in patients with T790M-positive NSCLC, highlighting the importance of this compound in developing targeted therapies that overcome resistance mechanisms in cancer treatment .

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other fluorinated indole derivatives that have potential applications in drug discovery. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Example Synthesis Pathway

The synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine involves coupling reactions between suitable precursors, such as 4-fluoro-2-methoxy-5-nitroaniline and various indole derivatives . This versatility makes it valuable for developing novel therapeutic agents.

Research on Mechanisms of Action

Studies have explored the mechanisms by which compounds like Osimertinib inhibit EGFR signaling pathways, providing insights into tumor biology and resistance mechanisms. Understanding these pathways is crucial for designing next-generation inhibitors that can target resistant cancer cells effectively.

Q & A

Q. What synthetic strategies are effective for constructing the pyrimidin-2-amine core in this compound?

Basic

The pyrimidin-2-amine core is typically synthesized via nucleophilic aromatic substitution (SNAr) between a chloropyrimidine intermediate and an aniline derivative. For example, 3-(2-chloropyrimidin-4-yl)-1-methylindole reacts with 4-fluoro-2-methoxy-5-nitroaniline under microwave irradiation or sealed-tube heating (80–120°C) in polar aprotic solvents like DMF or acetonitrile. Yields are optimized by using excess aniline (1.2–2.0 equiv) and potassium carbonate as a base .

Advanced

To enhance regioselectivity, computational methods (e.g., DFT calculations) can predict electron-deficient positions on the pyrimidine ring, guiding substituent placement. Microwave-assisted synthesis (e.g., 150°C, 30 min) improves reaction efficiency compared to conventional heating, reducing side products like dehalogenated byproducts .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Basic

Routine characterization includes NMR (to verify aromatic proton environments and substitution patterns) and mass spectrometry (HRMS for exact mass confirmation). For example, the indole NH proton typically resonates at δ 8.2–8.4 ppm, while the pyrimidine C-H appears as a doublet near δ 8.7 ppm .

Advanced

Advanced techniques like -DEPT NMR or 2D COSY/HSQC resolve overlapping signals in complex aromatic systems. X-ray crystallography (as in ) confirms dihedral angles between the indole and pyrimidine rings, critical for assessing planarity and intermolecular interactions .

Q. What molecular modeling approaches predict the compound’s kinase inhibitory activity?

Advanced

Molecular docking (e.g., AutoDock Vina) against Aurora kinase A/B (PDB: 4UYN) or CDK4/6 (PDB: 5L2S) identifies key interactions:

- The nitro group forms hydrogen bonds with kinase hinge residues (e.g., Glu211 in Aurora A).

- The methoxy group occupies a hydrophobic pocket near Leu139.

MD simulations (100 ns, AMBER) assess binding stability, with RMSD < 2 Å indicating robust target engagement .

Q. How can bioisosteric replacement of the nitro group influence pharmacokinetics?

Advanced

Replacing the nitro group with a trifluoromethyl (-CF) or cyano (-CN) group improves metabolic stability by reducing nitroreductase-mediated degradation. For instance, allenamide bioisosteres (as in ) enhance solubility (cLogP reduction by ~0.5) while retaining kinase affinity .

Q. What in vitro assays assess the compound’s mechanism of action in cancer cell lines?

Advanced

- Kinase inhibition: ADP-Glo™ assays quantify IC against recombinant kinases (e.g., IC < 100 nM for Aurora B).

- Cellular effects: Flow cytometry detects mitotic arrest (G2/M phase accumulation) and polyploidy, while Western blotting measures phospho-histone H3 (Ser10) suppression .

Q. What are the critical steps in optimizing reaction yields for intermediates like 3-(2-chloropyrimidin-4-yl)-1-methylindole?

Basic

Key steps include:

- Using Pd(PPh) as a catalyst for Suzuki-Miyaura coupling between 3-bromoindole and chloropyrimidine boronic esters.

- Purification via flash chromatography (hexane:EtOAc, 3:1) to remove Pd residues .

Q. How can SAR studies explore the role of methoxy and nitro substituents?

Advanced

- Substituent scanning: Synthesize analogs with -OCH, -OCF, or -NO at the 2- and 5-positions.

- Activity cliffs: Compare IC values; e.g., replacing -NO with -NH reduces Aurora B inhibition 10-fold due to lost H-bonding .

Q. What analytical techniques characterize degradation products under physiological conditions?

Advanced

- Forced degradation studies: Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze via LC-MS/MS. Major degradation pathways include nitro reduction (to -NH) and indole N-demethylation .

Q. How does the 1-methylindole moiety influence kinase selectivity?

Advanced

The 1-methyl group prevents N-H-mediated off-target interactions (e.g., with CYP450 enzymes). Docking shows the indole C3 position occupies a steric "hotspot" in Aurora kinases, while indazole analogs exhibit reduced selectivity due to altered π-π stacking .

Q. What computational tools validate synthetic routes for novel derivatives?

Advanced

Propiedades

IUPAC Name |

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-25-11-13(12-5-3-4-6-17(12)25)15-7-8-22-20(23-15)24-16-10-18(26(27)28)14(21)9-19(16)29-2/h3-11H,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTYQQYYIMVETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421372-94-2 | |

| Record name | N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.